molecular formula C19H24N2O2 B1385034 N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide CAS No. 1020056-44-3

N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

Cat. No. B1385034
CAS RN: 1020056-44-3
M. Wt: 312.4 g/mol
InChI Key: PTFUFVXAUJOTIU-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide, also known as Isopentylbenzamide, is an aromatic amide compound with a wide range of scientific applications. Isopentylbenzamide is a versatile compound with various properties and functions that make it suitable for a variety of research purposes.

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Potential

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a compound that inhibits histone deacetylases (HDACs) 1-3 and 11. It has shown promise as an anticancer drug, with abilities to block cancer cell proliferation, induce histone acetylation, and cause apoptosis (Zhou et al., 2008).

Neuroleptic Potential

A study on benzamides of N,N-disubstituted ethylenediamines and 1-substituted 3-aminopyrrolidines revealed potential neuroleptic activities. These compounds showed inhibitory effects on apomorphine-induced stereotypy in rats, suggesting their application in the treatment of psychosis (Iwanami et al., 1981).

Differential Therapeutic Efficacy in Tumor Treatment

4-amino-N-(2'-aminophenyl)benzamide (GOE1734) demonstrated significant growth-inhibiting efficacy in slowly proliferating rat tumors, such as osteosarcoma and mammary carcinoma, while showing less effect on rapidly growing malignancies (Berger et al., 1985).

Gastrokinetic Activity

A series of 4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides demonstrated potent gastrokinetic activity, affecting gastric emptying in rats and mice. This suggests their potential application in treating gastrointestinal motility disorders (Kato et al., 1992).

Anticonvulsant Activity

Ameltolide derivatives, such as 4-amino-N-(2-ethylphenyl)benzamide, showed significant anticonvulsant activity, being more effective than phenytoin in electroshock seizure tests, indicating their potential in treating seizure disorders (Lambert et al., 1995).

Enzyme Inhibition and Antimicrobial Activities

N-(3-hydroxyphenyl) benzamide and its derivatives exhibited enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, along with antimicrobial properties against various microorganisms (Abbasi et al., 2014).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)11-12-23-18-10-5-4-7-15(18)19(22)21-17-9-6-8-16(20)14(17)3/h4-10,13H,11-12,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFUFVXAUJOTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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